molecular formula C13H21NO2S B611383 TJ191

TJ191

Cat. No.: B611383
M. Wt: 255.38 g/mol
InChI Key: HUFNXSPJUAHQHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TJ191 involves the preparation of 2-amino-3-methylcarboxy-5-heptyl-thiophene through a series of chemical reactions. The detailed synthetic route includes the following steps :

    Formation of the thiophene ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction.

    Carboxylation: The carboxyl group is added through a carboxylation reaction.

    Alkylation: The heptyl group is introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts .

Chemical Reactions Analysis

Types of Reactions

TJ191 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

TJ191 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TJ191

This compound is unique due to its high selectivity for malignant T-cell leukemia/lymphoma cells expressing low levels of TβRIII. This selectivity reduces the risk of systemic toxicity and makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

methyl 2-amino-5-heptylthiophene-3-carboxylate

InChI

InChI=1S/C13H21NO2S/c1-3-4-5-6-7-8-10-9-11(12(14)17-10)13(15)16-2/h9H,3-8,14H2,1-2H3

InChI Key

HUFNXSPJUAHQHP-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC(=C(S1)N)C(=O)OC

Canonical SMILES

CCCCCCCC1=CC(=C(S1)N)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TJ191;  TJ-191;  TJ 191

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.